molecular formula C16H24N2O3S B5767689 N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

Katalognummer B5767689
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: JHUKEDAMGWNAND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as DPI 3290, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide 3290 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and inflammation. Specifically, this compound 3290 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound 3290 has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects
This compound 3290 has been shown to have several biochemical and physiological effects, including inhibition of cell growth and inflammation, as well as neuroprotective effects. Specifically, this compound 3290 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound 3290 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide 3290 in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways involved in disease progression. Additionally, this compound 3290 has been shown to have low toxicity and minimal side effects in animal models. However, one limitation of using this compound 3290 in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide 3290, including further studies on its mechanism of action and potential therapeutic applications in various diseases. Additionally, future research could focus on developing more effective methods for administering this compound 3290 in experimental settings, such as improving its solubility in aqueous solutions. Finally, future studies could investigate the potential synergistic effects of this compound 3290 with other drugs or therapies in the treatment of various diseases.

Synthesemethoden

The synthesis of N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide 3290 involves several steps, including the reaction of 2,5-dimethylphenylamine with 2-chloroethyl methanesulfonate to form N-(2,5-dimethylphenyl)-2-chloroethylmethanesulfonamide. The resulting compound is then reacted with piperidine-1-carboxylic acid to form this compound, or this compound 3290.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide 3290 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the ability of this compound 3290 to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound 3290 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-7-8-14(2)15(11-13)18(22(3,20)21)12-16(19)17-9-5-4-6-10-17/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUKEDAMGWNAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.